N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Description
Structure and Key Features: The compound features a thiazole core substituted with a methyl group at position 2, a trifluoromethyl group at position 4, and a carboxamide group at position 3. The amide nitrogen is further substituted with a (4-methoxyphenyl)methyl moiety.
Formation of the thiazole ring via cyclization of nitriles with ethyl 2-bromoacetoacetate .
Hydrolysis of the ester intermediate to a carboxylic acid.
Amide coupling with 4-methoxyphenylmethylamine using coupling reagents like HATU or DIPEA .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-8-19-12(14(15,16)17)11(22-8)13(20)18-7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRZEBNOKVJTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCC2=CC=C(C=C2)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Trifluoroacetyl Ethyl Acetoacetate
The synthesis begins with trifluoroacetyl ethyl acetoacetate, which undergoes chlorination using chlorosulfuric acid. Critical parameters include:
- Temperature : Maintained between -15°C and -5°C during chlorosulfuric acid addition to minimize side reactions.
- Molar Ratio : Chlorosulfuric acid to trifluoroacetyl ethyl acetoacetate at 0.92–0.98:1.00 to suppress overchlorination.
- Reaction Time : 10–18 hours at 5–15°C to ensure complete conversion.
Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), achieving >98.5% purity for subsequent steps.
Cyclization with Thioacetamide
The chlorinated intermediate is cyclized with thioacetamide in ethanol under reflux:
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (15% w/v):
- Conditions : Reflux for 3 hours, followed by acidification with HCl to pH 1.
- Workup : Filtration and recrystallization yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with 98.7% HPLC purity.
Amide Bond Formation with 4-Methoxybenzylamine
The carboxylic acid is coupled with 4-methoxybenzylamine to form the target carboxamide. Two primary strategies are employed:
Acyl Chloride Intermediate
The carboxylic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride:
Direct Coupling via EDCI/DMAP
A more efficient one-pot method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):
- Conditions : Stirring in DCM under argon for 48 hours.
- Workup : Extraction with HCl (32%) and Na2SO4, followed by column chromatography (hexane/ethyl acetate).
Comparative Analysis of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acyl Chloride | 85 | 97.2 | 6 hours |
| EDCI/DMAP | 78–87 | 98.5 | 48 hours |
Synthesis of 4-Methoxybenzylamine
The amine component, 4-methoxybenzylamine, is prepared via reductive amination of 4-methoxybenzaldehyde:
- Reducing Agent : Sodium borohydride in ethanol.
- Conditions : 16 hours at 20°C, followed by purification via silica gel chromatography (DCM/MeOH = 20:1).
- Yield : 39.8%.
Optimization and Challenges
Regioselectivity in Thiazole Formation
The position of methyl and trifluoromethyl groups on the thiazole ring is controlled by the sequence of chlorination and cyclization. Excess chlorosulfuric acid or elevated temperatures lead to overchlorinated byproducts (>0.3%), necessitating precise stoichiometry.
Purification Strategies
- Column Chromatography : Used for intermediates (e.g., ethyl carboxylate) with silica gel and DCM/MeOH.
- Recrystallization : Ethanol/water mixtures yield high-purity carboxylic acid (mp 163.5–165.0°C).
Industrial-Scale Considerations
Patent CN102161660A highlights methodologies adaptable for large-scale production:
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:
-
Acidic hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond, yielding 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
-
Basic hydrolysis : NaOH or KOH in aqueous ethanol converts the amide to the corresponding carboxylate salt, which is acidified to isolate the free acid .
Electrophilic Substitution
The electron-deficient thiazole ring (due to the trifluoromethyl group) facilitates electrophilic aromatic substitution at the C-4 position. Example reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group.
Trifluoromethyl Group Reactivity
The -CF₃ group is chemically inert under most conditions but can participate in nucleophilic aromatic substitution under extreme conditions (e.g., strong bases or high temperatures) .
Methoxybenzyl Group
The methoxy group on the benzyl moiety is susceptible to demethylation using reagents like BBr₃ or HI, yielding a phenolic derivative .
Coordination and Complexation
The carboxamide nitrogen and thiazole sulfur atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are studied using UV-Vis and NMR spectroscopy .
Stability Under Physiological Conditions
In vitro studies suggest the compound remains stable in neutral aqueous buffers but undergoes gradual hydrolysis in acidic (pH < 4) or alkaline (pH > 9) environments, releasing the carboxylic acid and amine fragments .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Anticancer Properties
Thiazole derivatives, including N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, have shown promising anticancer activity. Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain thiazole derivatives possess significant inhibitory effects on human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values ranging from 10 to 30 µM .
Antiviral Activity
Recent investigations into thiazole compounds have revealed their potential as antiviral agents. Some derivatives have exhibited activity against viral infections, including Dengue virus and Tobacco Mosaic Virus (TMV), with EC50 values indicating effective inhibition at low concentrations . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance antiviral efficacy.
Anticancer Activity Case Study
In a study published by Evren et al., various thiazole derivatives were synthesized and screened for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. Among the synthesized compounds, one derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against both cell lines, indicating its potential as a lead compound for further development .
Antiviral Efficacy Case Study
Another significant study focused on the antiviral properties of thiazole derivatives against Dengue virus. The research highlighted a specific compound with an EC50 value of 0.96 µg/mL, showcasing its effectiveness in inhibiting viral replication . The findings emphasize the importance of structural modifications in enhancing antiviral activity.
Data Summary Table
| Application Type | Biological Activity | Notable Findings |
|---|---|---|
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The trifluoromethyl group enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane penetration in antibacterial () and antifungal () applications.
- Methoxy vs.
- Amide Linker Variations : Substitution with bulky groups (e.g., 3,4-dichlorophenyl in ) shifts activity toward kinase modulation, highlighting scaffold versatility.
Physicochemical and Pharmacokinetic Properties
Notes:
- The trifluoromethyl group contributes to high logP values across analogs, favoring lipid-rich environments.
Mechanistic Insights
- Antibacterial Activity : Nitrothiophene-carboxamide analogs () inhibit bacterial efflux pumps or disrupt membrane integrity, a mechanism likely shared by the target compound due to structural similarities .
- Antifungal Activity : Thifluzamide () targets succinate dehydrogenase, suggesting the trifluoromethyl-thiazole scaffold’s applicability in diverse enzyme inhibition roles .
- Kinase Modulation : The 3,4-dichlorophenyl analog () activates c-Abl kinase, underscoring the scaffold’s adaptability to nucleic acid-binding domains .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 320.33 g/mol
- CAS Number : 338793-11-6
The compound features a thiazole ring, which is known for its pharmacological properties, and a methoxyphenyl group that enhances its biological activity.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various studies:
-
In vitro Studies :
- A study demonstrated that thiazole derivatives, including compounds similar to this compound, exhibited cytotoxic effects against several cancer cell lines. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL against specific cell lines, indicating their potential as anticancer agents .
- The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects .
-
Mechanisms of Action :
- The anticancer activity has been attributed to the compound's ability to induce apoptosis in cancer cells. Studies have shown that it can enhance caspase-3 activity and cause morphological changes in treated cells, which are hallmarks of apoptosis .
- Molecular dynamics simulations suggest that the compound interacts with proteins involved in cell survival pathways, indicating a mechanism through which it may exert its effects .
Antibacterial Activity
The biological activity of this compound extends beyond anticancer properties:
- In vitro Antibacterial Studies :
- Thiazole derivatives have been reported to possess antibacterial properties. While specific data on this compound's antibacterial activity was limited, related thiazole compounds have demonstrated effective inhibition against various bacterial strains .
- The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can significantly impact antibacterial efficacy, suggesting that this compound may also exhibit such properties .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | IC50 values between 1.61 - 1.98 µg/mL | |
| Apoptosis Induction | Enhanced caspase-3 activity | |
| Antibacterial | Effective against various bacterial strains |
Notable Research
A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. Among these, compounds closely related to this compound showed significant anticancer potential through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm structural integrity. Key signals include the trifluoromethyl group ( ppm in -NMR) and methoxyphenyl protons ( ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected: ~358.3 g/mol) and detect fragmentation patterns .
Q. How can researchers address low aqueous solubility during in vitro biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without cytotoxicity .
- Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize using dynamic light scattering (DLS) and transmission electron microscopy (TEM) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Machine Learning (ML) : Train models on existing thiazole synthesis data to predict optimal reaction conditions (e.g., catalysts, solvents) for derivative synthesis. Platforms like ICReDD integrate experimental and computational workflows .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Key Modifications :
- Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to modulate electron density and binding affinity .
- Introduce heterocyclic rings (e.g., pyrazole) at the carboxamide position to explore interactions with target enzymes .
- Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to establish SAR trends .
Q. What experimental approaches resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC). Apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Orthogonal Assays : Validate activity via complementary methods (e.g., enzymatic inhibition assays vs. cell-based viability assays) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
